

physical and chemical properties of 4-Bromo-2-fluoro-6-nitrotoluene

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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-nitrotoluene

Cat. No.: B1271564

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A Comprehensive Technical Guide to 4-Bromo-2-fluoro-6-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **4-Bromo-2-fluoro-6-nitrotoluene**, a key organic intermediate. The information compiled herein is intended to support research and development activities in the pharmaceutical, agrochemical, and dye industries.

Core Chemical and Physical Properties

4-Bromo-2-fluoro-6-nitrotoluene is a polysubstituted aromatic compound with the chemical formula $C_7H_5BrFNO_2$.^[1] Its structural arrangement of bromo, fluoro, nitro, and methyl groups on a benzene ring imparts unique reactivity, making it a valuable building block in organic synthesis.^[1]

Physical Properties

The compound presents as a pale-yellow to yellow-brown solid at room temperature.^[2] Key physical data are summarized in the table below for easy reference.

| Property | Value | Source(s) |
|-------------------|--|-----------|
| Molecular Formula | C ₇ H ₅ BrFNO ₂ | [1] |
| Molecular Weight | 234.02 g/mol | [1] |
| Appearance | Pale-yellow to Yellow-brown Solid | [2] |
| Melting Point | 59-62°C | [3] |
| Boiling Point | 261.7°C | [1] |
| Solubility | Insoluble in water. | |

Chemical Identifiers

For unambiguous identification, the following identifiers are associated with **4-Bromo-2-fluoro-6-nitrotoluene**:

| Identifier | Value | Source(s) |
|------------|--|-----------|
| CAS Number | 502496-34-6 | [2] |
| IUPAC Name | 5-bromo-1-fluoro-2-methyl-3-nitrobenzene | [2] |
| InChI Key | QZUIGBPWEFMEEV-UHFFFAOYSA-N | [2] |
| MDL Number | MFCD03094190 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **4-Bromo-2-fluoro-6-nitrotoluene**. While a comprehensive public database of spectra for this specific compound is not readily available, data from closely related structures and provided experimental data allow for an informed characterization.

¹H NMR Spectroscopy

Proton NMR data has been reported for a compound synthesized via the bromination of 4-fluoro-2-nitrotoluene, yielding a product described as 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (an isomer or potentially the target compound with a different naming convention). The reported shifts are:

- ^1H NMR (400 MHz, DMSO- d_6): δ 2.41 (s, 3H), 7.96 (dd, J = 8.0, 2.4 Hz, 1H), 8.02 (dd, J = 8.0, 2.4 Hz, 1H).[4]

This suggests the presence of a methyl group and two aromatic protons, consistent with the structure of **4-Bromo-2-fluoro-6-nitrotoluene**. Further 2D NMR studies would be required for unambiguous assignment.

Synthesis and Experimental Protocols

The synthesis of **4-Bromo-2-fluoro-6-nitrotoluene** is typically achieved through electrophilic aromatic substitution on a substituted toluene precursor. A representative experimental protocol is detailed below.

Synthesis of 4-Bromo-2-fluoro-6-nitrotoluene via Bromination

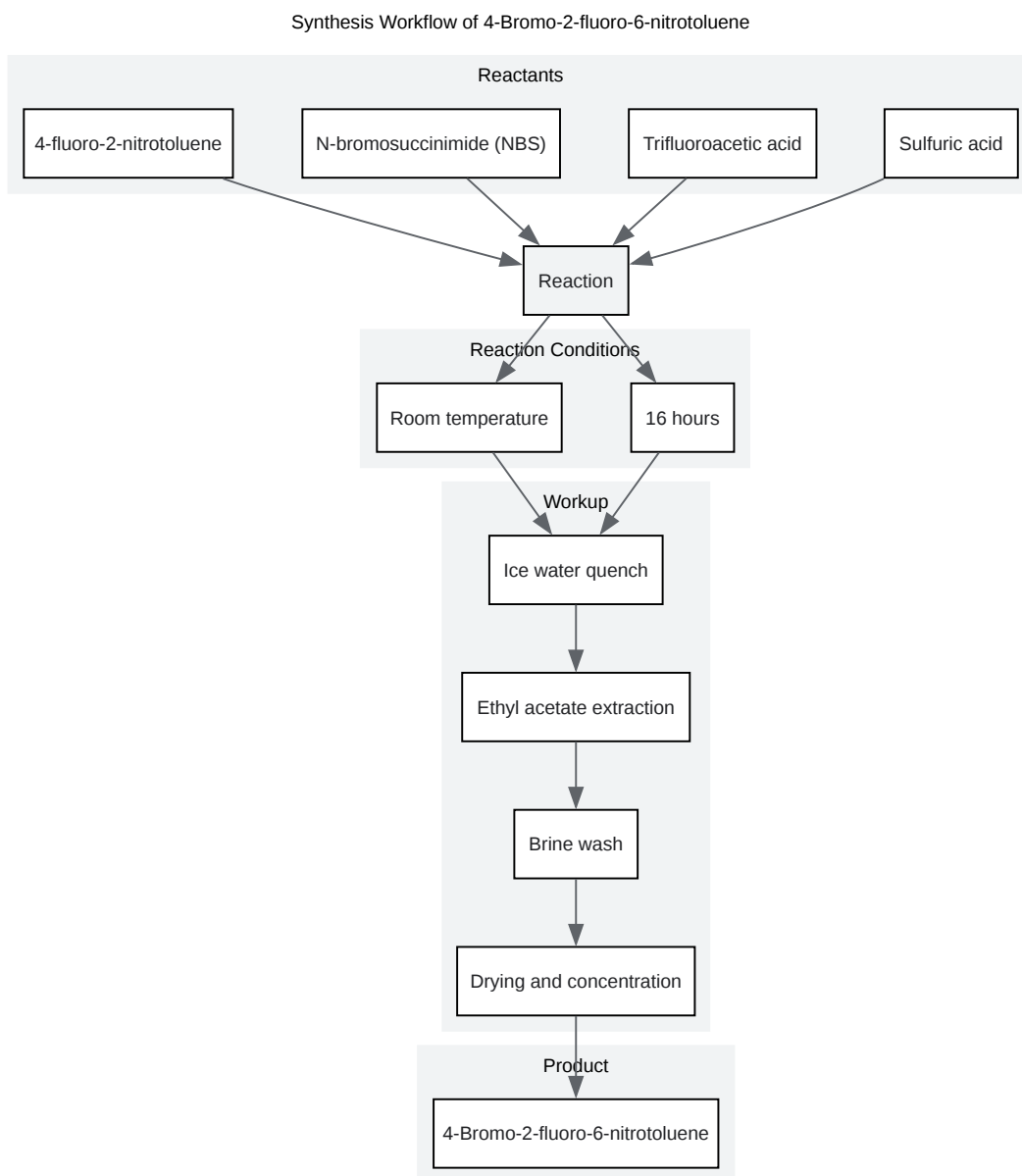
This protocol describes the bromination of 4-fluoro-2-nitrotoluene using N-bromosuccinimide (NBS) as the bromine source.

Experimental Protocol:

- To a solution of 4-fluoro-2-nitrotoluene (10.0 g, 64.4 mmol) in trifluoroacetic acid (40 mL), add concentrated sulfuric acid (12.5 mL) slowly.
- Add N-bromosuccinimide (NBS, 17.2 g, 96.6 mmol) in batches to the reaction mixture.
- Stir the reaction mixture at room temperature for 16 hours.
- Upon completion, slowly pour the mixture into ice water and continue stirring for 15 minutes.
- Extract the product with ethyl acetate.
- Combine the organic layers and wash with saturated brine.

- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.[\[4\]](#)

The following diagram illustrates the workflow for this synthesis:



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Synthesis Workflow Diagram

Chemical Reactivity and Applications

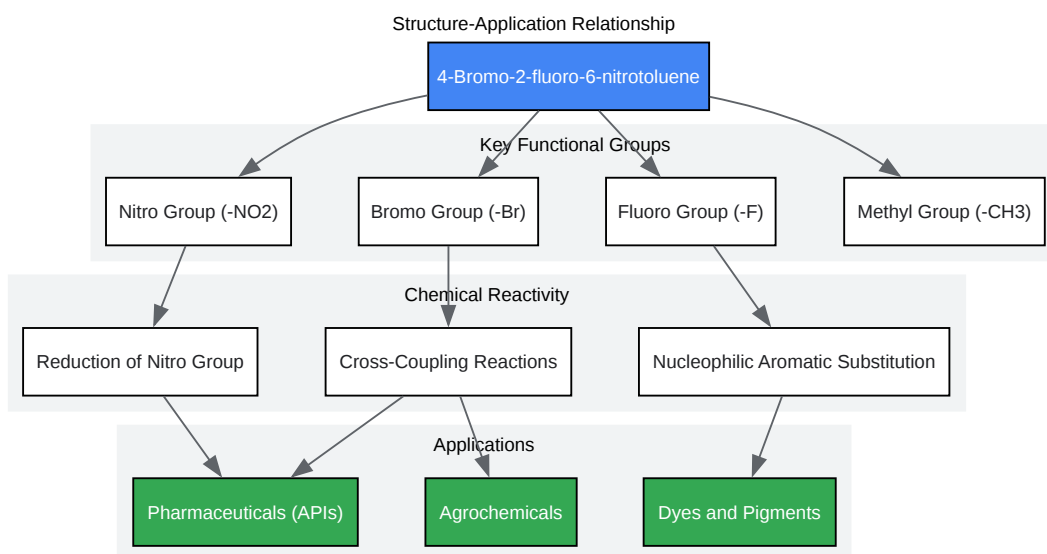
The unique arrangement of functional groups in **4-Bromo-2-fluoro-6-nitrotoluene** dictates its chemical reactivity and utility as a versatile intermediate.

- **Nitro Group:** The strongly electron-withdrawing nitro group deactivates the aromatic ring towards further electrophilic substitution. It can, however, be reduced to an amino group, opening pathways for the synthesis of various anilines.
- **Bromo and Fluoro Groups:** These halogen substituents are also deactivating but are ortho, para-directing. They serve as useful synthetic handles for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.
- **Methyl Group:** The methyl group is an activating, ortho, para-director. It can also be a site for oxidation or halogenation under appropriate conditions.

This combination of functionalities makes **4-Bromo-2-fluoro-6-nitrotoluene** a valuable precursor in the synthesis of:

- **Active Pharmaceutical Ingredients (APIs):** Its structure is a key component in the development of new drug candidates.^[1]
- **Agrochemicals:** It is used in the manufacturing of advanced pesticides and herbicides.^[1]
- **Dyes and Pigments:** The molecule serves as a starting material for a variety of colorants.^[1]

The logical relationship between the structure and its applications is depicted below:



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References

- 1. nbinno.com [nbinno.com]
- 2. 4-Bromo-2-fluoro-6-nitrotoluene | 502496-34-6 [sigmaaldrich.com]
- 3. 502496-34-6 4-Bromo-2-fluoro-6-nitrotoluene AKSci X3084 [aksci.com]
- 4. 2-BROMO-4-FLUORO-6-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]

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